
Pyrilamine hydrochloride
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Description
Pyrilamine hydrochloride, a first-generation ethylenediamine-class antihistamine, is widely used to alleviate allergic reactions, pruritus, and nausea. It functions as a histamine H₁-receptor antagonist, blocking histamine-mediated vasodilation and edema . Structurally, it features a pyridine ring substituted with a p-methoxybenzyl group and a dimethylaminoethyl chain (Figure 1). While pyrilamine maleate is more commonly referenced in formulations, the hydrochloride salt shares similar pharmacodynamic properties but differs in solubility and stability . Pyrilamine has been employed in pediatric settings for vomiting control, underscoring its perceived safety profile compared to older antihistamines like methapyrilene hydrochloride .
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for determining the solubility profile of Pyrilamine hydrochloride in aqueous and organic solvents?
- Methodology : Conduct solubility studies using standardized shake-flask or spectrophotometric methods. Prepare saturated solutions in solvents like water, ethanol, or dimethyl sulfoxide (DMSO) at controlled temperatures (e.g., 25°C). Quantify solubility via UV-Vis spectroscopy or HPLC, referencing calibration curves. Compare results with structurally similar hydrochlorides (e.g., Protriptyline HCl, Pseudoephedrine HCl) to validate data .
- Data Interpretation : Note discrepancies in solubility values due to polymorphic forms or impurities. Cross-reference with databases like ChemLin for physicochemical validation .
Q. What safety measures are critical when handling this compound in laboratory settings?
- Protocols : Use PPE (nitrile gloves, lab coats, goggles) to avoid skin/eye contact. Work in a fume hood to mitigate inhalation risks. Store in a locked, dry environment away from incompatible substances (e.g., strong oxidizers). Follow OSHA Hazard Communication Standard guidelines for labeling and disposal .
- Emergency Response : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Use emergency eyewash stations immediately upon exposure .
Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?
- Methods : Employ reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS/MS for high sensitivity. Validate assays using spike-and-recovery experiments in plasma or tissue homogenates. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
- Troubleshooting : Address interference from metabolites by optimizing mobile-phase gradients or using selective extraction techniques (e.g., solid-phase extraction) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding affinities of this compound across pharmacological studies?
- Approach : Perform comparative assays under standardized conditions (e.g., radioligand binding with H1-histamine receptors). Control variables such as buffer pH, temperature, and receptor preparation methods. Use statistical tools (e.g., Bland-Altman plots) to assess inter-study variability .
- Case Study : Re-evaluate studies where Pyrilamine maleate data are conflated with hydrochloride salt results, adjusting for salt-form differences in molar activity .
Q. What in vitro models are most suitable for evaluating the pharmacokinetic stability of this compound under physiological conditions?
- Models : Use Caco-2 cell monolayers for intestinal permeability studies or liver microsomes for metabolic stability assays. Monitor degradation products via high-resolution mass spectrometry. Compare results with in silico predictions (e.g., CYP450 enzyme interaction simulations) .
- Data Gaps : Address discrepancies between in vitro and in vivo half-lives by incorporating protein-binding adjustments (e.g., plasma protein binding assays) .
Q. How can researchers design experiments to assess the long-term stability of this compound in formulation buffers?
- Design : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation pathways (e.g., hydrolysis, oxidation) via forced degradation studies (acid/base/thermal stress). Use Arrhenius equations to extrapolate shelf-life under standard storage conditions .
- Analytical Focus : Pair HPLC with NMR to identify degradation byproducts and validate stability-indicating methods .
Q. Methodological Resources
- Data Validation : Cross-check solubility and stability data against peer-reviewed databases (e.g., PubMed, ChemLin) to ensure reproducibility .
- Ethical Compliance : Align experimental designs with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to meet institutional review standards .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methapyrilene Hydrochloride
Methapyrilene hydrochloride, a thienyl-substituted analog of pyrilamine, was withdrawn from clinical use due to hepatocarcinogenicity in rats at doses as low as 50–1,000 ppm in feed . Key differences include:
- Structural Variation: Methapyrilene contains a thienyl ring, whereas pyrilamine substitutes this with a p-methoxybenzyl group, reducing metabolic activation to carcinogenic intermediates .
- Toxicity Profile: Chronic exposure to methapyrilene (250 ppm) caused significant hepatocyte proliferation and neoplasms in F344 rats, whereas pyrilamine maleate showed equivocal carcinogenic effects only at 2,000 ppm .
- Mechanistic Divergence : Methapyrilene induces peroxisome proliferation and DNA damage, while pyrilamine’s metabolites (e.g., O-demethylated and N-oxide derivatives) lack mutagenic activity in Salmonella assays .
Table 1: Comparative Toxicity of Pyrilamine and Methapyrilene in Rats
Chlorpheniramine Maleate and Diphenhydramine Hydrochloride
Pyrilamine’s efficacy and safety are often benchmarked against other first-generation antihistamines:
- Chlorpheniramine (Alkylamine Class) : Exhibits higher selectivity for H₁ receptors and longer duration of action but comparable sedative effects. Pyrilamine’s solubility (0.5 mg/mL in water) is lower than chlorpheniramine’s (1.5 mg/mL), affecting formulation flexibility .
- Diphenhydramine (Ethanolamine Class): Shows stronger anticholinergic activity, leading to higher rates of dry mouth and urinary retention. Pyrilamine’s ethylenediamine structure minimizes these off-target effects .
Cyproheptadine Hydrochloride
Cyproheptadine, a serotonin-antagonist antihistamine, outperforms pyrilamine in dual H₁/5-HT₂ blockade but carries a higher risk of weight gain and drowsiness . Pyrilamine’s narrower receptor targeting makes it preferable for short-term allergic relief without metabolic side effects.
Metabolic and Analytical Comparisons
- Metabolism: Pyrilamine undergoes hepatic N-demethylation and O-demethylation, yielding non-mutagenic metabolites like 2-[(2-methylaminoethyl)(p-hydroxybenzyl)amino]pyridine . Methapyrilene, by contrast, generates reactive intermediates linked to DNA adduct formation .
- Analytical Methods : Pyrilamine is routinely quantified via HPLC and GLC in multi-drug formulations, with detection limits of 0.1–0.5 µg/mL, comparable to chlorpheniramine and pheniramine .
Clinical and Regulatory Considerations
Regulatory agencies permit its use in pediatric populations, whereas methapyrilene remains banned due to carcinogenicity .
Properties
CAS No. |
6036-95-9 |
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Molecular Formula |
C17H24ClN3O |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C17H23N3O.ClH/c1-19(2)12-13-20(17-6-4-5-11-18-17)14-15-7-9-16(21-3)10-8-15;/h4-11H,12-14H2,1-3H3;1H |
InChI Key |
JZNHNILSWLPPKO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.Cl |
Origin of Product |
United States |
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